Azoprocarbazine

Vue d'ensemble

Description

Azoprocarbazine is a derivative of procarbazine, an antineoplastic agent used primarily in the treatment of Hodgkin’s lymphoma and certain brain cancers. This compound is a metabolite of procarbazine and shares some of its pharmacological properties. It is known for its role in the metabolic pathway of procarbazine, contributing to its therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of azoprocarbazine involves the oxidation of procarbazine. Procarbazine itself is synthesized through a multi-step process starting from benzyl chloride, which undergoes several reactions including nitration, reduction, and acylation to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The oxidation step is particularly critical and is typically carried out using oxidizing agents under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Metabolic Activation Pathway of Procarbazine to Azoprocarbazine

Procarbazine is initially oxidized via hepatic enzymes, primarily cytochrome P450 oxidoreductase and monoamine oxidase , to form This compound (azo-PC). This reaction involves the conversion of the hydrazine group (-NH-NH-) into an azo (-N=N-)-containing metabolite .

Key reaction steps:

Table 1: Metabolic Pathway of Procarbazine*

| Step | Enzyme System | Metabolite Formed | Half-Life | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| 1 | CYP450/MAO | This compound | ~10 min | Not directly cytotoxic |

| 2 | Microsomal | Methylazoxyprocarbazine | ~1 hour | 0.15 mM (L1210 cells) |

Oxidation of this compound to Azoxy Derivatives

This compound undergoes further N-oxidation to yield methylazoxyprocarbazine and benzylazoxyprocarbazine , with the former being the primary cytotoxic agent. This step occurs via microsomal enzymes :

Methylazoxyprocarbazine exhibits 7.5-fold greater cytotoxicity than procarbazine itself in L1210 leukemia cells (IC₅₀: 0.15 mM vs. 1.5 mM) .

-

Benzylazoxyprocarbazine shows negligible activity, highlighting the structural specificity required for cytotoxicity .

Mechanistic Insights into this compound’s Reactivity

The cytotoxicity of methylazoxyprocarbazine is attributed to its ability to:

-

Generate reactive oxygen species (ROS) via redox cycling.

-

Alkylate DNA through methyl group transfer, forming DNA adducts that disrupt replication .

Experimental Evidence:

-

In vitro clonogenic assays demonstrated that methylazoxyprocarbazine reduces L1210 cell via

Applications De Recherche Scientifique

Clinical Applications

Azoprocarbazine has been utilized in various clinical settings:

- Hodgkin's Lymphoma : this compound is part of combination chemotherapy regimens for advanced stages of Hodgkin's lymphoma. Studies have shown significant response rates when used alongside other agents such as mechlorethamine and vincristine.

- Non-Hodgkin's Lymphoma : It has also been employed in treating non-Hodgkin's lymphoma, often in combination therapies that enhance overall efficacy.

- Brain Tumors : Recent case studies indicate promising results when this compound is used in conjunction with other chemotherapeutic agents for brain tumors .

Pharmacokinetics

The pharmacokinetics of this compound reveal critical insights into its absorption and elimination:

- Absorption : After administration, this compound is rapidly absorbed into the bloodstream.

- Elimination Half-Life : The elimination half-life of this compound is longer compared to procarbazine, indicating a sustained presence in the plasma which may enhance its therapeutic effects .

- Metabolism : this compound undergoes further metabolism to yield additional active compounds that contribute to its anticancer activity .

Table 1: Efficacy of this compound in Cancer Treatment

| Cancer Type | Treatment Regimen | Response Rate (%) | Reference |

|---|---|---|---|

| Hodgkin's Lymphoma | ProMACE-MOPP | 78 | |

| Non-Hodgkin's Lymphoma | C-MOPP-ABVD | 93 | |

| Brain Tumors | Procarbazine + Lomustine | Disease-free after 3 years |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Elimination Half-Life | Approximately 9.2 minutes |

| Clearance | 35.8 L/min |

| Peak Plasma Concentration | 12.5 minutes post-dose |

Case Studies

-

Hodgkin's Lymphoma Treatment :

A study involving patients with advanced Hodgkin's lymphoma demonstrated an overall response rate of up to 93% when this compound was included in combination chemotherapy regimens. The long-term survival rates were significantly improved compared to historical controls. -

Non-Hodgkin's Lymphoma :

In a randomized trial comparing different chemotherapy regimens, patients receiving this compound exhibited better outcomes regarding progression-free survival compared to those on standard treatments alone. -

Brain Tumor Management :

A case report highlighted a patient with recurrent high-grade glioma who achieved disease-free status after receiving a regimen including this compound combined with other agents, showcasing its potential effectiveness in challenging cases .

Mécanisme D'action

The precise mechanism of action of azoprocarbazine is not fully understood. it is believed to act by inhibiting the synthesis of DNA, RNA, and proteins. This inhibition is thought to occur through the alkylation of DNA, leading to the disruption of cellular replication and transcription processes. This compound may also inhibit the transmethylation of methionine into transfer RNA, further affecting protein synthesis.

Comparaison Avec Des Composés Similaires

Procarbazine: The parent compound, used in cancer therapy.

Dacarbazine: Another alkylating agent with similar therapeutic uses.

Temozolomide: A related compound used in the treatment of brain tumors.

Uniqueness: Azoprocarbazine is unique in its metabolic pathway and its specific role as a metabolite of procarbazine. Its ability to form azoxy derivatives distinguishes it from other similar compounds, providing unique opportunities for research and therapeutic applications.

Activité Biologique

Azoprocarbazine, a derivative of procarbazine, has garnered attention due to its biological activity, particularly in the context of cancer treatment. This article delves into the compound's metabolism, cytotoxic effects, and clinical implications, supported by case studies and research findings.

1. Metabolism of this compound

This compound is primarily metabolized into azoxy derivatives, which play a crucial role in its biological activity. Research indicates that cytosolic enzymes are involved in the metabolism of these azoxy metabolites. Notably, two distinct azoxy procarbazine oxidase activities have been identified:

- Aldehyde Dehydrogenase : This enzyme metabolizes the azoxy 2 procarbazine isomer to produce N-isopropy-p-formylbenzamide (ALD), which exhibits inhibitory effects on both dehydrogenase and esterase activities .

- Xanthine Oxidase : This enzyme also metabolizes azoxy procarbazine isomers and ALD, producing N-isopropylterephthalamic acid. Both oxidase activities were inhibited by allopurinol, confirming their enzymatic roles in the metabolic pathway .

2. Cytotoxicity and DNA Damage

The cytotoxic potential of this compound and its metabolites was evaluated using murine L1210 leukemia tumor cells. Key findings include:

- DNA Damage : The azoxy 2 isomer of procarbazine was found to cause 14 to 20 times more DNA damage compared to the azoxy 1 metabolite. This damage included single-strand breaks and alkali-labile sites, indicating significant cytotoxicity .

- Comparative Toxicity : At equimolar concentrations, the azoxy 2 isomer exhibited approximately seven times greater toxicity than the azoxy 1 metabolite .

3. Clinical Applications

This compound is primarily utilized in combination with other chemotherapeutic agents for treating various cancers, particularly Hodgkin's lymphoma and gliomas. The following table summarizes key clinical findings from studies involving procarbazine-based regimens:

| Treatment Regimen | Complete Remission (%) | Freedom from Treatment Failure at 5 Years (%) | Overall Survival at 5 Years (%) |

|---|---|---|---|

| COPP-ABVD | 80 | 69 | 83 |

| Standard-dose BEACOPP | 88 | 76 | 88 |

| Increased-dose BEACOPP | 96 | 87 | 91 |

Note: Values represent percentages with confidence intervals; statistical significance indicated where applicable .

4. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- A study involving a patient with advanced Hodgkin's lymphoma reported an overall survival rate of 92% after treatment with a regimen including procarbazine .

- Another case demonstrated long-term disease-free survival in a patient treated with procarbazine combined with carmustine for high-grade glioma .

The mechanism by which this compound exerts its effects involves several pathways:

- Alkylation : this compound is thought to generate alkylating species that interact with DNA, leading to cytotoxic effects similar to those observed with other chemotherapeutic agents .

- Free Radical Generation : The compound is known to produce free radicals in vivo, contributing to its anticancer activity but also posing risks for oxidative damage to normal tissues .

Propriétés

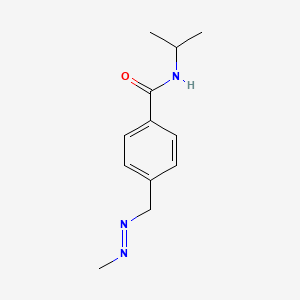

IUPAC Name |

4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXENASHWABXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206856 | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-59-8 | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoprocarbazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZOPROCARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Azoprocarbazine and how is it related to the anticancer drug Procarbazine?

A1: this compound (N-Isopropyl-α-(2-methylazo)-p-toluamide) is a key metabolite of the anticancer drug Procarbazine. Procarbazine itself requires metabolic activation to exert its cytotoxic effects. One of the initial steps in this activation pathway is the oxidation of Procarbazine to this compound. []

Q2: What makes this compound important in the context of Procarbazine's anticancer activity?

A2: While this compound itself is not the ultimate cytotoxic species, it undergoes further metabolic transformations that are crucial for Procarbazine's anticancer activity. This compound is N-oxidized by cytochrome P450 enzymes, primarily CYP1A and CYP2B isoenzymes, to yield two isomeric azoxy derivatives: methylazoxyprocarbazine and benzylazoxyprocarbazine. [, ]

Q3: What is the significance of these azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, in Procarbazine's mechanism of action?

A3: Research suggests that methylazoxyprocarbazine is the most cytotoxic metabolite of Procarbazine. [] Studies using L1210 murine leukemia cells demonstrated that methylazoxyprocarbazine exhibits significantly higher cytotoxicity compared to benzylazoxyprocarbazine or even Procarbazine itself. [] This points to methylazoxyprocarbazine as the primary mediator of Procarbazine's anticancer effects.

Q4: How is this compound metabolized in the body, and are there any specific enzymes involved?

A4: The N-oxidation of this compound to its azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, is primarily catalyzed by cytochrome P450 enzymes. Studies have identified CYP1A and CYP2B as the major isoenzymes responsible for this metabolic step. [] Additionally, research has shown that this metabolic process can also occur non-enzymatically, leading to the formation of both isomers. []

Q5: Are there any insights into the structural features of this compound and its metabolites that might contribute to their activity?

A5: While specific structure-activity relationship (SAR) studies for this compound are not extensively covered in the provided abstracts, studies using human liver microsomes have provided insights into the substrate specificity of cytochrome P450 enzymes involved in similar metabolic pathways. [] Researchers found that the presence of a basic nitrogen atom approximately 5 angstroms away from the site of carbon hydroxylation, along with a nearby hydrophobic domain, are common structural features among substrates metabolized by these enzymes. This suggests that similar structural motifs in this compound and its metabolites might be crucial for their interaction with cytochrome P450s and subsequent bioactivation.

Q6: What are the implications of this compound's metabolism for Procarbazine's efficacy and safety?

A6: Understanding the metabolic pathway of this compound is crucial for several reasons. First, it sheds light on the mechanism of action of Procarbazine, highlighting the importance of methylazoxyprocarbazine as the key cytotoxic metabolite. [] Second, it provides insights into potential interindividual variability in Procarbazine's efficacy and toxicity, as variations in cytochrome P450 enzyme activity could influence the rate and extent of this compound metabolism. [] Third, this knowledge can guide the development of more targeted and less toxic Procarbazine analogs or new therapeutic strategies that exploit the understanding of this compound's metabolic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.